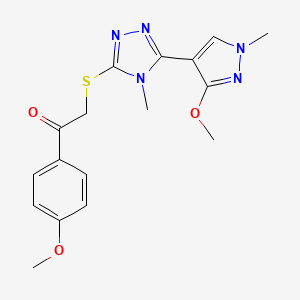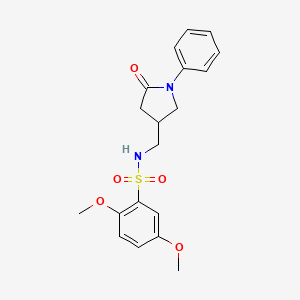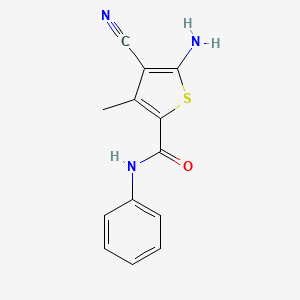
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, also known as Acy-TPC, is a thiophene-based heterocyclic compound that has been studied for its potential applications in the biomedical field. Acy-TPC is a compound with unique structural and chemical properties that make it an attractive target for further research.
Applications De Recherche Scientifique
Synthesis of Radiosensitizers and Bioreductively Activated Cytotoxins
Compounds related to 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide have been synthesized and evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in the side chain, showed potent radiosensitization capabilities in in vitro studies. This research suggests potential applications in enhancing the efficacy of radiotherapy for cancer treatment (Threadgill et al., 1991).
Cytotoxicity Evaluation of Pyrazole and Pyrimidine Derivatives
New derivatives synthesized from reactions involving compounds structurally related to this compound have been assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This line of research demonstrates the compound's utility in the development of new cancer therapeutics (Hassan et al., 2014).
Development of Polyimides for Advanced Materials
Research has also extended into the synthesis of novel polyimides from diamines related to this compound. These polyimides exhibit remarkable solubility in organic solvents and thermal stability, indicating their potential use in the creation of high-performance materials for various industrial applications (Imai et al., 1984).
Inhibition of Poly(ADP-ribose)polymerase (PARP)
Compounds synthesized from this compound and related structures have been explored for their inhibitory activity against poly(ADP-ribose)polymerase (PARP). PARP inhibitors are a class of pharmacological inhibitors that have a potential application in cancer treatment, particularly in enhancing the effectiveness of chemotherapy and radiotherapy (Shinkwin et al., 1999).
Propriétés
IUPAC Name |
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMLVIJRXMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)
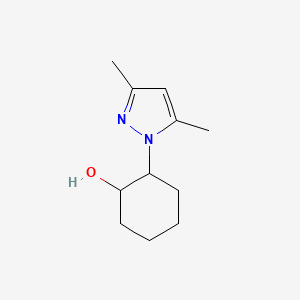
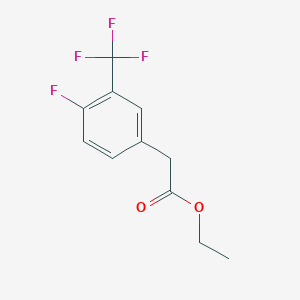
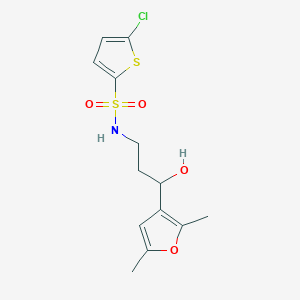
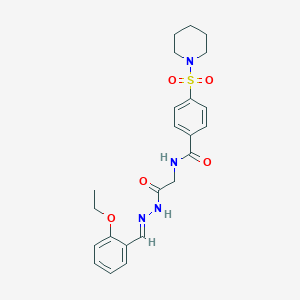
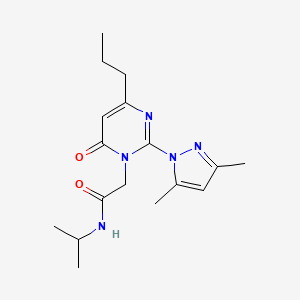
![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2683594.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2683596.png)
